molecular formula C11H13N5 B7388009 N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine

N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B7388009
M. Wt: 215.25 g/mol
InChI Key: ZNOUPKICHDTGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that contains two pyrimidine rings Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals

Properties

IUPAC Name

N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-9-6-12-8-15-11(9)16(2)7-10-13-4-3-5-14-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOUPKICHDTGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N(C)CC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides . Another method includes the use of a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine in the presence of iodine . The reaction conditions are typically mild and metal-free, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nuclear factor κB (NF-κB) and activator protein-1 (AP-1), which are involved in inflammatory responses .

Comparison with Similar Compounds

N,5-dimethyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

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